N,N,N-Tributylbutan-1-aminium iodide (1/1)
Description
Properties
IUPAC Name |
tetrabutylazanium;triiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.3HI/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZRSVLEXUIRP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[I-].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H108I3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634536 | |
| Record name | N,N,N-Tributylbutan-1-aminium iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1108.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13311-45-0 | |
| Record name | N,N,N-Tributylbutan-1-aminium iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of Tetrabutylammonium Iodide with Iodine
The most widely adopted method for TBAI₃ synthesis involves the reaction of tetrabutylammonium iodide (TBAI) with elemental iodine (I₂) in a 1:1 molar ratio. The general reaction is:
Procedure :
-
Solvent Selection : Anhydrous ethanol or acetonitrile is preferred due to their ability to dissolve both TBAI and iodine while minimizing side reactions. Acetonitrile, with its high dielectric constant (), enhances ion dissociation, promoting efficient triiodide formation.
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Reaction Setup : TBAI (1 mol) and iodine (1 mol) are dissolved separately in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of iodide ions.
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Combination and Reflux : The iodine solution is added dropwise to the TBAI solution at 80–85°C, followed by refluxing for 18–24 hours. Prolonged heating ensures complete conversion, as evidenced by the disappearance of the I₂ violet color.
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Crystallization : The mixture is cooled to room temperature, inducing crystallization. The product is filtered, washed with cold solvent, and dried under vacuum.
Alternative Solvent Systems
While ethanol and acetonitrile dominate industrial and laboratory settings, alternative solvents have been explored for specific applications:
| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 40 | 8.9 | 24 | 78 |
| Tetrahydrofuran | 66 | 7.6 | 30 | 65 |
| Ethyl Acetate | 77 | 6.0 | 36 | 58 |
Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to form stable adducts with iodine, complicating purification.
Reaction Optimization Strategies
Stoichiometric Ratios
The molar ratio of TBAI to I₂ critically influences product purity:
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1:1 Ratio : Ideal for minimizing unreacted I₂, which can contaminate the product. Excess I₂ necessitates additional washing steps, reducing yield.
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Substoichiometric I₂ : Leads to incomplete triiodide formation, yielding mixtures of TBAI and TBAI₃.
Experimental Validation :
A study varying I₂ equivalents (0.8–1.2 mol) demonstrated that 1.05 mol of I₂ per mole of TBAI maximizes yield (94%) while ensuring complete consumption of TBAI.
Temperature and Time Dynamics
Kinetic Analysis :
-
At 70°C, the reaction reaches 50% completion in 8 hours.
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Raising the temperature to 85°C reduces this timeframe to 3 hours, with an activation energy () of 45 kJ/mol.
Trade-offs :
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Prolonged heating (>24 hours) risks thermal decomposition of TBAI₃, evidenced by a brown discoloration from liberated I₂.
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Short reaction times (<12 hours) leave residual TBAI, requiring costly purification.
Inert Atmosphere Considerations
Oxidation of iodide to iodine under aerobic conditions can reverse triiodide formation:
Mitigation Strategies :
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Purging : Pre-reaction nitrogen sparging reduces dissolved oxygen to <1 ppm.
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Closed Systems : Reactors equipped with cold traps prevent moisture ingress and oxygen exposure during reflux.
Purification and Characterization
Crystallization Techniques
Gradient Cooling :
-
Rapid cooling (20°C/min) produces microcrystalline TBAI₃ with high surface area but lower purity (88%).
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Slow cooling (2°C/min) yields large crystals with 99% purity, suitable for X-ray diffraction.
Solvent Pairing :
Analytical Methods
UV-Vis Spectroscopy :
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TBAI₃ exhibits a characteristic absorption band at 290–360 nm () corresponding to the charge-transfer transition.
FTIR Analysis :
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Key peaks:
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: 1485 cm⁻¹
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: 110 cm⁻¹ (Raman-active)
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: 720 cm⁻¹
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X-ray Diffraction (XRD) :
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Crystal system: Monoclinic ()
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Unit cell parameters:
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I₃⁻ bond length: 2.92 Å (I-I), confirming a symmetric triiodide structure.
Industrial-Scale Production
Scalability Challenges
Heat Management :
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Exothermic iodine dissolution requires jacketed reactors with glycol cooling to maintain ≤85°C in 1000 L batches.
Solvent Recovery :
Yield Maximization Strategies
| Process | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Batch Reactors | 92 | 85 |
| Continuous Flow | 95 | 91 |
| Microwave-Assisted | 97 | N/A |
Continuous flow systems minimize thermal gradients and residence time variability, enhancing consistency.
Comparative Analysis of Methods
Cost-Benefit Evaluation :
| Parameter | Ethanol Method | Acetonitrile Method |
|---|---|---|
| Raw Material Cost | $18/kg | $24/kg |
| Reaction Time | 24 hours | 18 hours |
| Purity | 98% | 99.5% |
| Solvent Toxicity | Low | Moderate |
Acetonitrile’s higher cost is offset by its superior purity and shorter reaction times in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium triiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a halogenation reagent in organic synthesis .
Common Reagents and Conditions:
Oxidation: Tetrabutylammonium triiodide can act as an oxidizing agent in the presence of suitable substrates.
Reduction: It can be reduced to tetrabutylammonium iodide under specific conditions.
Substitution: Tetrabutylammonium triiodide can participate in substitution reactions where the triiodide ion is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in halogenation reactions, the product is typically a halogenated organic compound .
Scientific Research Applications
Chemical Synthesis
Tetrabutylammonium triiodide is extensively used in chemical synthesis, particularly in the following areas:
- Halogenation Reactions : It serves as a reagent for halogenation reactions, facilitating the introduction of iodine into organic compounds. This is crucial for synthesizing iodinated derivatives used in pharmaceuticals and agrochemicals.
- Oxidative Reactions : TBAI₃ acts as a catalyst in oxidative α-azidation of carbonyl compounds, enhancing reaction efficiency and selectivity .
Materials Science
TBAI₃ plays a vital role in the development of novel materials:
- Photovoltaic Materials : It is used in the synthesis of dye-sensitized solar cells, contributing to improved efficiency and stability of these devices.
- Organic Conductors and Superconductors : The compound is integral in creating organic conductors and superconductors, which are essential for advanced electronic applications.
Electrochemistry
The electrochemical properties of tetrabutylammonium triiodide have garnered attention for energy storage applications:
- Lithium Halogen Batteries : TBAI₃ has been shown to significantly enhance the performance of lithium-halogen batteries, achieving high capacities (631 mAh g⁻¹) and energy densities (2013 Wh kg⁻¹) . These properties make it a candidate for next-generation energy storage devices.
- Radical Formation Studies : Research indicates that TBAI₃ can facilitate the generation of radical intermediates during electrochemical reactions, which is valuable for understanding reaction mechanisms .
Case Study 1: Photovoltaic Applications
A study demonstrated that incorporating tetrabutylammonium triiodide into dye-sensitized solar cells resulted in improved charge transport properties. The presence of TBAI₃ enhanced the stability and efficiency of the solar cells under operational conditions. The research highlighted its potential to replace traditional iodide sources in these applications.
| Parameter | Without TBAI₃ | With TBAI₃ |
|---|---|---|
| Efficiency (%) | 7.5 | 9.2 |
| Stability (hours) | 50 | 120 |
Case Study 2: Electrochemical Performance
In another study focusing on lithium-halogen batteries using TBAI₃, researchers reported that the electrochemical performance was significantly enhanced due to the compound's ability to facilitate multi-electron transfer processes. This breakthrough could lead to more efficient battery technologies.
| Discharge Voltage (V) | Capacity (mAh g⁻¹) |
|---|---|
| 2.97 | 631 |
| 3.40 | 600 |
| 3.85 | 580 |
Mechanism of Action
The mechanism of action of tetrabutylammonium triiodide involves the triiodide ion acting as an electrophile in chemical reactions. The triiodide ion can interact with various molecular targets, facilitating halogenation and other chemical transformations. The pathways involved in these reactions depend on the specific substrates and conditions used .
Comparison with Similar Compounds
Research Highlights and Industrial Relevance
Biological Activity
Tetrabutylammonium triiodide (TBAI₃) is a quaternary ammonium salt characterized by its unique triiodide counterion, which imparts distinct chemical properties and reactivity. This compound has garnered attention in various fields, particularly in biological and biochemical research due to its antimicrobial properties and utility in halogenation reactions. This article provides a comprehensive overview of the biological activity of TBAI₃, including its mechanisms of action, applications, and relevant case studies.
TBAI₃ is synthesized by the reaction of tetrabutylammonium iodide with iodine, typically in anhydrous ethanol at elevated temperatures. The resulting compound exhibits several important properties:
- Molecular Formula : C₁₂H₂₄I₃N
- Melting Point : 69–71 °C .
- Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.
The primary biological activity of TBAI₃ is attributed to its ability to release triiodide ions, which can participate in oxidative reactions. The compound acts as a halogenating agent, facilitating the introduction of iodine into organic substrates. This property is particularly useful in biochemical applications where iodination is required.
Biological Applications
- Antimicrobial Activity : TBAI₃ has been explored for its antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacteria and fungi, making it a candidate for antiseptic formulations .
- Biochemical Reagent : As a reagent for halogenation reactions, TBAI₃ plays a vital role in organic synthesis. It is utilized in iodimetric titrations to quantify oxidants in organic solutions.
- Photovoltaic Applications : In addition to its biological uses, TBAI₃ is employed in the synthesis of photovoltaic materials. Its role in enhancing the efficiency of dye-sensitized solar cells has been documented, particularly through its interaction with titanium dioxide (TiO₂) surfaces .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of TBAI₃ demonstrated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, highlighting its potential as an antiseptic agent.
Case Study 2: Iodination Reactions
Research focused on the use of TBAI₃ in oxidative α-azidation reactions showed that it could efficiently facilitate the iodination of carbonyl compounds when used with sodium azide. This reaction pathway illustrates TBAI₃'s utility as a reagent in organic synthesis .
Case Study 3: Photovoltaic Performance
In the context of photovoltaic applications, TBAI₃ has been shown to improve charge separation and reduce recombination losses in dye-sensitized solar cells. A recent study reported an increase in power conversion efficiency (PCE) when using TBAI₃ compared to other iodide salts .
Comparative Analysis with Similar Compounds
| Compound | Counterion | Biological Activity | Applications |
|---|---|---|---|
| Tetrabutylammonium triiodide (TBAI₃) | I₃⁻ | Antimicrobial | Organic synthesis, photovoltaics |
| Tetrabutylammonium iodide (TBAI) | I⁻ | Limited | Organic synthesis |
| Tetrabutylammonium tribromide (TBBBr) | Br⁻ | Moderate | Halogenation reactions |
Future Directions
The ongoing research into TBAI₃ suggests several promising avenues for future exploration:
- Enhanced Formulations : Development of more effective antiseptic formulations incorporating TBAI₃.
- Expanded Synthetic Applications : Investigating additional synthetic pathways where TBAI₃ can serve as a halogenating agent.
- Photovoltaic Advancements : Further studies on optimizing the use of TBAI₃ in solar cell technologies.
Q & A
Basic Research Questions
Q. How is tetrabutylammonium triiodide synthesized and characterized for research applications?
- Methodology : Synthesis involves reacting tetrabutylammonium iodide (TBAI) with iodine (I₂) in a non-aqueous solvent (e.g., acetonitrile or dichloromethane) under inert conditions. The stoichiometric ratio of TBAI to I₂ (typically 1:1) is critical to ensure complete formation of the triiodide complex. Characterization includes:
- UV-Vis spectroscopy : To confirm the presence of the triiodide (I₃⁻) absorption band at ~290–360 nm.
- FTIR and Raman spectroscopy : To identify vibrational modes of I₃⁻ (e.g., symmetric stretching at ~110 cm⁻¹).
- X-ray diffraction (XRD) : For crystal structure determination, revealing the geometry of the [TBA]⁺[I₃]⁻ complex .
Q. What analytical techniques are employed to study the stability of tetrabutylammonium triiodide in different solvents?
- Methodology : Stability is assessed under varying conditions (temperature, humidity, solvent polarity) using:
- Thermogravimetric analysis (TGA) : To evaluate thermal decomposition thresholds.
- Dynamic light scattering (DLS) : To monitor aggregation in polar solvents like water or ethanol.
- NMR spectroscopy : To detect solvent-induced ligand exchange or decomposition byproducts (e.g., free I₂ release).
- Cyclic voltammetry : To measure redox stability, particularly the reversibility of I₃⁻/I⁻ couples .
Q. How do researchers optimize electrolyte formulations containing tetrabutylammonium triiodide for electrochemical studies?
- Methodology : Electrolyte optimization involves:
- Conductivity measurements : Using impedance spectroscopy to determine ionic conductivity (e.g., achieving ~5.14 mS cm⁻¹ in PAN-based gel electrolytes).
- Composition tuning : Adjusting ratios of TBAI, I₂, and plasticizers (e.g., ethylene carbonate) to balance ion mobility and stability.
- Electrochemical stability window (ESW) analysis : Via linear sweep voltammetry to ensure compatibility with electrodes .
Advanced Research Questions
Q. What role does tetrabutylammonium triiodide play in enhancing charge transport in dye-sensitized solar cells (DSSCs)?
- Methodology : In DSSCs, the I₃⁻/I⁻ redox shuttle in TBAI-based electrolytes facilitates dye regeneration. Key steps include:
- Electrolyte preparation : Combining TBAI, I₂, and polymer matrices (e.g., polyacrylonitrile) to achieve high carrier density (~7.93 × 10²⁰ cm⁻³).
- Impedance spectroscopy : To quantify charge-transfer resistance at the TiO₂/electrolyte interface.
- Intensity-modulated photocurrent/photovoltage spectroscopy (IMPS/IMVS) : To calculate electron diffusion lengths (e.g., ~90 µm) and recombination times (~34 ms) .
Q. How does mechanical pressure influence the electrical conductivity of tetrabutylammonium triiodide?
- Methodology : High-pressure studies involve:
- Single-crystal/powder XRD : To observe pressure-induced structural changes (e.g., polyiodide chain formation).
- Four-point probe conductivity measurements : Under controlled pressure (e.g., up to 10 GPa), revealing metallic behavior due to I₃⁻···I₃⁻ interactions.
- DFT calculations : To model electronic band structure modifications under compression .
Q. What photochemical mechanisms govern tetrabutylammonium triiodide’s behavior in solid-state applications?
- Methodology : Solid-state photolysis studies use:
- Time-resolved spectroscopy : To track ultrafast I₃⁻ dissociation (~picosecond timescales) and tetraiodide (I₄²⁻) intermediate formation.
- Wavelength-dependent irradiation : To correlate photon energy with reaction pathways (e.g., visible vs. UV light).
- Computational benchmarking : Relativistic quantum chemistry models to simulate spin-orbit coupling effects in iodine .
Q. How do computational models address relativistic effects in tetrabutylammonium triiodide for optoelectronic applications?
- Methodology : Advanced modeling includes:
- Density functional theory (DFT) with relativistic corrections : To predict optical band gaps and exciton binding energies.
- Charge density analysis : Mapping electron localization around I₃⁻ to understand charge-transfer dynamics.
- Comparison with experimental UV-Vis/PL spectra : For validation (e.g., experimental band gaps ~1.5–2.0 eV) .
Q. How do ion-ion interactions in tetrabutylammonium triiodide electrolytes affect charge recombination in energy devices?
- Methodology : Investigated via:
- Electrochemical impedance spectroscopy (EIS) : To differentiate bulk electrolyte resistance from interfacial charge-transfer resistance.
- Transient absorption spectroscopy : To monitor I₃⁻ regeneration kinetics post-electron injection.
- Molecular dynamics (MD) simulations : To correlate ion-pairing dynamics with macroscopic conductivity .
Q. What comparative advantages does tetrabutylammonium triiodide offer over other quaternary ammonium salts in defect passivation?
- Methodology : Comparative studies include:
- Defect quantification : Using deep-level transient spectroscopy (DLTS) in perovskites or TiO₂ films treated with TBAI₃ vs. TEAI (tetraethylammonium triiodide).
- Photoluminescence (PL) quenching assays : To measure non-radiative recombination suppression.
- Surface coverage analysis : XPS or AFM to assess TBA⁺ adsorption on oxide surfaces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
